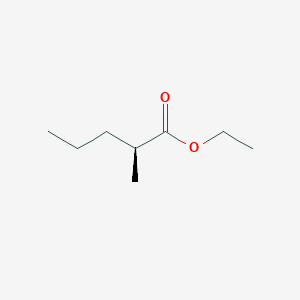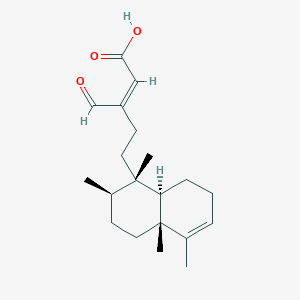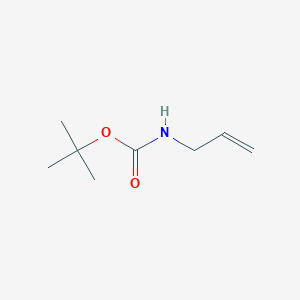![molecular formula C10H8O6 B153537 Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone CAS No. 6053-46-9](/img/structure/B153537.png)
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds is described in the papers. Paper details the synthesis of tetrahydro-1,3-oxazepines through intramolecular amination of a cyclopropylmethyl cation. This method could potentially be adapted for the synthesis of the compound , given that both involve tetrahydro structures and intramolecular reactions. Paper outlines a method for constructing tetrahydropyrans, which are structurally similar to the pyrano portion of the target compound. The process involves a base-catalyzed rearrangement and intramolecular oxa-Michael addition, which could be relevant for forming the oxepine ring of the target molecule. Paper describes the synthesis of nitrogen-containing heterocycles using donor-acceptor cyclopropanes, which could offer insights into the manipulation of cyclopropane rings, a potential component of the target compound's synthesis.
Molecular Structure Analysis
The molecular structure of "Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone" would likely be complex, featuring multiple rings including a tetrahydropyran and an oxepine ring. The papers do not directly analyze the molecular structure of this compound, but they do discuss the structures of similar heterocyclic compounds. The stereochemistry and regioselectivity mentioned in paper are crucial for understanding how the atoms in the target compound might be arranged in three-dimensional space.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of heterocyclic compounds through intramolecular reactions. These reactions are significant for the target compound, which also contains heterocyclic structures. The intramolecular amination and oxa-Michael addition reactions mentioned in papers and could be relevant for forming the rings in the target compound. The ring-opening reactions and nucleophilic attacks described in paper might offer insight into how the compound's rings could be formed or modified.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone" are not discussed in the provided papers, the properties of similar heterocyclic compounds can be inferred. These compounds typically exhibit unique chemical reactivity due to the strain in their ring systems and the presence of heteroatoms. The methods used to synthesize these compounds, as described in the papers, might also influence their physical properties, such as solubility and stability.
科学的研究の応用
Synthesis Techniques
A general route for synthesizing 1,5-methano- and 1,5-ethano- 2,3,4,5-tetrahydro-1H-3-benzazepines has been explored, involving the conversion of indanone or tetralone to cyanohydrin, which undergoes hydrogenolysis followed by lactamization and reduction to yield bicyclic aryl piperidine and aryl homopiperidine derivatives (O’Donnell et al., 2004).
Chemical Transformations
The gas-phase dehydration of tetrahydropyran-2-methanol was studied, showing rapid rearrangement of the pyran ring to seven- or five-membered rings, indicating the flexibility and reactivity of similar cyclic structures in various chemical reactions (Misono et al., 1968).
Renewable Chemical Building Blocks
An alternate method for converting tetrahydropyran-2-methanol, a cellulose-derived renewable building block, to 1,6-hexanediol involves catalytic dehydration to tetrahydrooxepine, hydration to oxepanol, and hydrogenation, showcasing the potential of cyclic ethers in sustainable chemistry applications (Burt et al., 2017).
Acid-Catalyzed Rearrangements
Research into the acid-catalyzed rearrangements of epoxy compounds revealed a preference for cyclic ether formation, demonstrating the tendencies of such compounds to form stable ring structures under specific conditions (Coxon et al., 1973).
Safety And Hazards
特性
IUPAC Name |
4,10-dioxatricyclo[6.3.1.02,7]dodecane-3,5,9,11-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c11-6-2-3-4-1-5(7(3)10(14)15-6)9(13)16-8(4)12/h3-5,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEIRZNRYOJFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC(=O)OC(=O)C3C1C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623701 |
Source


|
| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone | |
CAS RN |
6053-46-9 |
Source


|
| Record name | Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carboxymethyl)-1,2,4-cyclopentanetricarboxylic Acid 1,4:2,3-Dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)


![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

